6-أمينوبيرينات
6-Aminopurine is an important organic compound derived from purine, a basic heterocyclic compound. This molecule features a primary amino group attached to the nitrogen atom at position 6 of the purine ring structure. It plays significant roles in various biological and chemical applications.
In biochemistry, 6-aminopurine serves as a valuable tool for studying nucleotide metabolism and DNA replication mechanisms. Its ability to interact with DNA and RNA molecules makes it useful in mutagenesis studies, where it can induce point mutations by base-pairing with adenine during the replication process. Additionally, this compound is employed in the field of molecular biology to label nucleic acids, aiding in the visualization and analysis of genetic material under fluorescence microscopy.
From a synthetic standpoint, 6-aminopurine can be synthesized via various routes, including the Curtius reaction or the Mannich reaction, providing chemists with versatile methods for incorporating this functionalized purine into complex molecules. Its applications extend beyond basic research, finding use in drug discovery and development processes where targeted modifications of nucleosides are required.
Overall, 6-aminopurine stands out as a pivotal reagent in both academic and industrial settings due to its unique chemical properties and broad range of practical uses.

هيكل | الاسم الكيميائي | CAS | وسط |
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2,6-Diaminopurine | 1904-98-9 | C5H6N6 |
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9-(2-Chloro-ethyl)-9H-purin-6-ylamine | 19255-48-2 | C7H8ClN5 |
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Adenosine, 2'-deoxy-,cyclic 3',5'-(hydrogen phosphate) | 1157-33-1 | C10H12N5O5P |
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1,3-Oxathiolane-2-methanol,5-(6-amino-9H-purin-9-yl)-, (2R-cis)- (9CI) | 145913-75-3 | C9H11N5O2S |
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9H-Purin-6-amine,9-[(4Z)-5-deoxy-5-fluoro-b-D-threo-pent-4-enofuranosyl]- | 122289-05-8 | C10H10FN5O3 |
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N-(3-phenylpropyl)-9H-purin-6-amine | 15396-43-7 | C14H15N5 |
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Adenosine,4'-azido-2'-deoxy- | 130108-73-5 | C10H12N8O3 |
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2-Amino-6-cyclopropylamino-9H-purine | 120503-69-7 | C8H10N6 |
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Isoguanine | 3373-53-3 | C5H5N5O |
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Adenine-2-d1 | 109923-52-6 | C5H5N5 |
الوثائق ذات الصلة
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
الموردين الموصى بهم
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Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Nanjing Jubai BiopharmFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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